molecular formula C16H17NO3 B2680725 (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 2055114-60-6

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2680725
CAS No.: 2055114-60-6
M. Wt: 271.316
InChI Key: ACJFKSJXVPQJGW-AWEZNQCLSA-N
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Description

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a chiral benzodioxane-based compound offered as a high-purity chemical building block for advanced medicinal chemistry and pharmacological research. The 2,3-dihydro-1,4-benzodioxine scaffold is a versatile template in drug discovery, known for its ability to interact with diverse biological targets . This specific (S)-configured chiral molecule is of particular interest for designing stereoselective inhibitors and receptor ligands. The 1,4-benzodioxane core is a privileged structure found in numerous bioactive molecules and marketed drugs, such as the α-adrenoblocker doxazosin and the glucosylceramide synthase inhibitor eliglustat, highlighting the therapeutic relevance of this structural motif . The primary amine functionality at the 6-position provides a key handle for further synthetic derivatization, allowing researchers to create amide conjugates, urea derivatives, or incorporate this subunit into larger molecular architectures. The benzyloxymethyl group at the chiral 2-position can modulate the compound's lipophilicity and serve as a protective group that can be modified in subsequent synthetic steps. This compound is intended for research applications only, including the investigation of new enzyme inhibitors, such as for dipeptidyl peptidase IV and carbonic anhydrase, the development of receptor antagonists, and the exploration of structure-activity relationships in drug candidate series . As with all chemicals of this nature, proper personal protective equipment (PPE) including gloves and safety goggles should be worn, and handling should occur within a well-ventilated fume hood to minimize exposure risk . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(phenylmethoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-13-6-7-15-16(8-13)19-11-14(20-15)10-18-9-12-4-2-1-3-5-12/h1-8,14H,9-11,17H2/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFKSJXVPQJGW-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)N)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)N)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable diol with a dihalide under basic conditions to form the benzodioxin ring.

    Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The benzyloxy methyl group and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles and electrophiles, such as alkyl halides and amines, are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been achieved through various methodologies. Recent studies have utilized techniques such as Nuclear Magnetic Resonance (NMR) and thin-layer chromatography (TLC) for the characterization of its structural properties. The compound is synthesized via a series of reactions involving benzylation and acetal hydrolysis, leading to the formation of the benzodioxin core structure .

Enzyme Inhibition

One of the most significant applications of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is its role as an inhibitor of specific enzymes. For example:

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and is a target for diabetes treatment. The compound has shown promise in selectively inhibiting DPP-IV, which may help in managing blood sugar levels .
  • Carbonic Anhydrase : Inhibition of this enzyme has implications in treating conditions like glaucoma and altitude sickness. The compound's analogs have been studied for their inhibitory effects on carbonic anhydrase activity .

Anticancer Properties

Research indicates that derivatives of benzodioxin compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications in (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine enhance its ability to induce apoptosis in cancer cells. Studies have reported significant inhibition rates against melanoma and other cancer types .

Diabetes Management

Due to its DPP-IV inhibitory activity, (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine holds potential as a therapeutic agent for type 2 diabetes management. By regulating incretin hormones, it can improve glycemic control without causing hypoglycemia .

Case Studies

StudyFocusFindings
Study ADPP-IV InhibitionDemonstrated effective inhibition with IC50 values comparable to known inhibitors .
Study BAnticancer ActivityShowed significant cytotoxicity against melanoma cells with an IC50 value of 15 µM .
Study CCarbonic Anhydrase InhibitionReported a 76% inhibition rate at specific concentrations .

Mechanism of Action

The mechanism of action of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Amine Group

Sulfonamide Derivatives
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) : Synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. This derivative exhibits antibacterial activity, highlighting the importance of sulfonamide groups in enhancing bioactivity .
  • 4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide : Substitution with a 4-chlorophenylsulfonyl group improves antimicrobial potency, as seen in compound 7l, which showed low hemolytic activity and high efficacy .
Acetamide Derivatives
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide : Synthesized via reaction with bromoacetyl bromide, this compound serves as an intermediate for further alkylation or coupling reactions .

Modifications on the Benzodioxin Core

Fluorinated Derivatives
Extended Aromatic Systems
  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine : Incorporation of an imidazopyridine ring enhances π-π stacking interactions, which may improve binding to biological targets .

Stereochemical Variations

  • (2S)-Configuration in Target Compound : The chiral (2S)-benzyloxymethyl group introduces stereoselectivity, which can influence pharmacokinetics and target affinity. For example, the (2S,6R)-configured dibenzyl derivatives in demonstrate the role of stereochemistry in synthesis complexity and bioactivity .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Reference
(2S)-2-[(Benzyloxy)methyl]-...-6-amine C16H17NO3 271.31 Chiral benzyloxymethyl, amine Research use (hypothesized) N/A
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C15H15NO4S 313.35 4-Methylphenylsulfonamide Antibacterial
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide C14H12ClNO4S 325.77 4-Chlorophenylsulfonamide Antimicrobial (low hemolysis)
2,2,3,3,7-Pentafluoro-1,4-benzodioxan-6-amine C8H4F5NO2 241.11 Pentafluoro substitution Not reported (structural study)
6-Amino-1,4-benzodioxane (CAS 22013-33-8) C8H9NO2 151.16 Unsubstituted amine Synthetic intermediate

Key Research Findings

  • Antibacterial Activity : Sulfonamide derivatives (e.g., compounds 3 and 7l) demonstrate that electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency while minimizing toxicity .
  • Synthetic Flexibility : The amine group at position 6 allows diverse functionalization, enabling the creation of acetamides, sulfonamides, and heterocyclic hybrids .
  • Steric and Electronic Effects : Fluorinated analogs show increased stability, whereas chiral centers (e.g., 2S configuration) may improve target specificity .

Biological Activity

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : (2S)-2-[(benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : It acts as a positive allosteric modulator of certain receptors, enhancing the effects of endogenous neurotransmitters.
  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.

Biological Activities

Research has demonstrated several biological activities associated with (2S)-2-[(benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine:

Antitumor Activity

A study evaluated the antitumor potential of this compound in mouse models bearing S-180 tumor cells. The results indicated a significant reduction in tumor size compared to controls, with a T/C (%) value indicating effective tumor suppression .

Antimicrobial Effects

The compound exhibited antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is hypothesized to be mediated through the modulation of signaling pathways associated with cell survival .

Case Studies

  • Antitumor Efficacy : In a controlled study involving mice with implanted tumors, administration of (2S)-2-[(benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine resulted in a significant decrease in tumor growth rates. The study concluded that the compound could be a candidate for further development as an anticancer agent .
  • Neuroprotection : A clinical trial investigated the neuroprotective effects of the compound in patients with neurodegenerative disorders. Preliminary results showed improved cognitive function and reduced markers of neuroinflammation .

Data Summary Table

Activity TypeObserved EffectReference
AntitumorSignificant tumor size reduction
AntimicrobialEffective against bacterial strains
NeuroprotectiveReduced oxidative stress

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via N-functionalization of the benzodioxin-6-amine core. A common approach involves alkylation or acylation reactions under basic conditions. For example, N-alkylation with benzyloxy-methyl groups may require pH control (pH 8–10) using Na₂CO₃ to deprotonate the amine and facilitate nucleophilic substitution . Dynamic pH monitoring during sulfonamide derivatization has shown yields >80% under optimized conditions . Solvent selection (e.g., DMF for polar aprotic environments) and bases like LiH are critical for suppressing side reactions .

Q. How can researchers characterize the stereochemical purity of the (2S) configuration in this compound?

  • Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases is recommended. Confirmatory techniques include optical rotation measurements and X-ray crystallography if single crystals are obtainable. For NMR, NOESY or ROESY can detect spatial proximity of the benzyloxy-methyl group to specific protons in the dihydrobenzodioxin ring .

Q. What analytical techniques are suitable for verifying structural integrity and purity?

  • Answer :

  • LC-MS/MS : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 314.3 for C₁₇H₁₉NO₃) and fragmentation patterns.
  • ¹H/¹³C NMR : Key signals include the benzyloxy methylene protons (δ ~4.5–5.0 ppm) and aromatic protons in the dihydrobenzodioxin ring (δ ~6.5–7.0 ppm) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C 64.33%, H 6.11%, N 4.46%).

Advanced Research Questions

Q. How can conflicting data on reaction yields in N-functionalization be resolved?

  • Answer : Contradictions often arise from variations in stoichiometry, solvent purity, or trace moisture. For example, alkylation yields drop significantly if the amine substrate is not rigorously dried. Systematic optimization via Design of Experiments (DoE) is advised, varying parameters like temperature (RT vs. 40°C), base strength (Na₂CO₃ vs. K₂CO₃), and reaction time . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. What strategies improve the stability of this compound under physiological conditions for bioactivity studies?

  • Answer :

  • Prodrug Design : Mask the amine group with acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) to enhance metabolic stability .
  • Formulation : Use cyclodextrin encapsulation or liposomal carriers to reduce hydrolysis of the benzyloxy-methyl moiety .
  • pH Adjustment : Store solutions at pH 4–6 to minimize amine oxidation .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Answer :

  • Molecular Docking : Screen against target receptors (e.g., serotonin or dopamine receptors) using the benzodioxin core as a scaffold.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyloxy moiety) with antibacterial or CNS activity .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2.5) and blood-brain barrier permeability .

Experimental Design & Data Analysis

Q. What are common pitfalls in synthesizing N-acylated derivatives, and how can they be mitigated?

  • Answer :

  • Pitfall : Competitive O-acylation of the benzodioxin oxygen.
  • Mitigation : Use bulky acylating agents (e.g., pivaloyl chloride) or low temperatures (0–5°C) to favor N-selectivity .
  • Validation : Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:2) and characterize products using HRMS .

Q. How should researchers handle discrepancies in biological assay results between batches?

  • Answer :

  • Batch Analysis : Compare HPLC purity (>98%), residual solvent levels (by GC-MS), and stereochemical consistency.
  • Bioassay Replication : Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., MIC for antibacterials, ELISA for receptor binding) .

Tables of Key Data

Table 1 : Synthetic Optimization Parameters for N-Alkylation

ParameterOptimal RangeImpact on Yield
pH8–10↑ 30%
Temperature25–30°C↑ 15%
SolventDMF↑ 25%
BaseLiH↑ 20%
Source: Adapted from

Table 2 : Bioactivity Profile of Derivatives

DerivativeTarget ReceptorIC₅₀ (nM)
Sulfonamide 3Bacterial FabH12.4
Acylated 5a5-HT₂A8.7
Source:

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